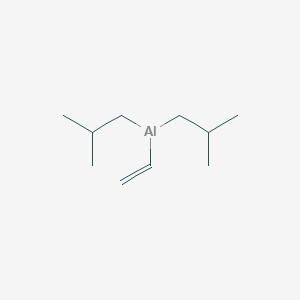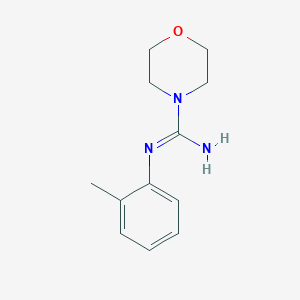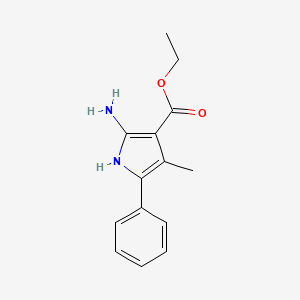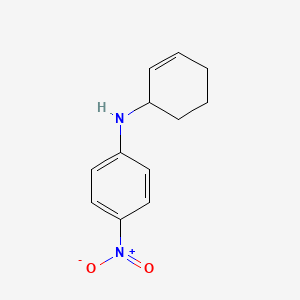
Ethenylbis(2-methylpropyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenylbis(2-methylpropyl)alumane is an organoaluminum compound with the chemical formula C10H21Al. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is highly reactive due to the presence of aluminum, which can form strong bonds with other elements.
準備方法
Synthetic Routes and Reaction Conditions
Ethenylbis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl groups in the presence of a catalyst. One common method involves the use of aluminum trichloride (AlCl3) as a catalyst, which facilitates the formation of the desired compound. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where aluminum and 2-methylpropyl groups are combined under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
化学反応の分析
Types of Reactions
Ethenylbis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various organoaluminum compounds with different functional groups.
科学的研究の応用
Ethenylbis(2-methylpropyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of polymers and other advanced materials.
類似化合物との比較
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Aluminum isopropoxide: Commonly used in the synthesis of organic compounds.
Uniqueness
Ethenylbis(2-methylpropyl)alumane is unique due to its specific structure and reactivity. The presence of ethenyl and 2-methylpropyl groups provides distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
特性
| 102859-51-8 | |
分子式 |
C10H21Al |
分子量 |
168.26 g/mol |
IUPAC名 |
ethenyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.C2H3.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H,2H2; |
InChIキー |
YRRUEJYFEBADQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Al](CC(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)



